N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)12(15)14(6-8-16-4)9-11-5-7-17-10-11/h5,7,10H,6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIWDOESSBGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCOC)CC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine-Based Pivalamides
Pyridine-based pivalamides from catalogs () share the pivalamide core but differ in aromatic substituents. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Price (1 g) |
|---|---|---|---|---|
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | C₁₁H₁₂ClIN₂O₂ | 366.58 | Pyridine, Cl, I, formyl | $500 |
| N-(4-iodo-2-methoxypyridin-3-yl)pivalamide | C₁₂H₁₇IN₂O₂ | 372.18 | Pyridine, I, OMe | Not listed |
| Target Compound | C₁₄H₂₃NO₃* | 269.34* | Furan-3-ylmethyl, 2-methoxyethyl | N/A |
Notes:
- Molecular weight calculation: Pivalamide (C₅H₉NO) + furan-3-ylmethyl (C₅H₅O) + 2-methoxyethyl (C₃H₇O) = C₁₃H₂₁NO₃ → Adjust for exact structure.
- Methoxyethyl groups improve solubility compared to halogenated pyridine analogs, as seen in the lower molecular weight and polar ether linkage .
Functional Group Impact on Reactivity
- Furan vs.
- Methoxyethyl vs. Halogen/Alkyl Chains : The methoxyethyl group’s ether linkage enhances hydrophilicity, contrasting with halogenated pyridines’ lipophilicity. This may influence bioavailability in pharmacological contexts .
Computational Insights
For example, the pivalamide core’s steric effects could be modeled using gradient-corrected functionals to predict bond dissociation energies or solvation properties .
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